molecular formula C12H12Cl2N2O B14471139 3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole CAS No. 67800-08-2

3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B14471139
CAS No.: 67800-08-2
M. Wt: 271.14 g/mol
InChI Key: YKXZGRPZELRCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 3,5-dichloro-2,4,6-trimethylbenzonitrile oxide with appropriate reagents under controlled conditions. One common method involves the use of amidoximes and O-acylamidoximes as starting materials, which undergo cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole N-oxides, while reduction reactions can produce dihydro-oxadiazole derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds with different functional groups.

Scientific Research Applications

3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-(3,5-Dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds

Properties

CAS No.

67800-08-2

Molecular Formula

C12H12Cl2N2O

Molecular Weight

271.14 g/mol

IUPAC Name

3-(3,5-dichloro-2,4,6-trimethylphenyl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C12H12Cl2N2O/c1-5-9(12-15-8(4)17-16-12)6(2)11(14)7(3)10(5)13/h1-4H3

InChI Key

YKXZGRPZELRCEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Cl)C)C2=NOC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.